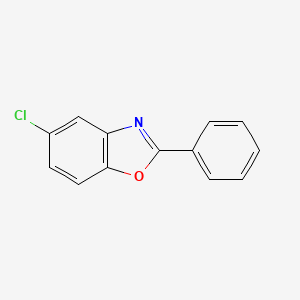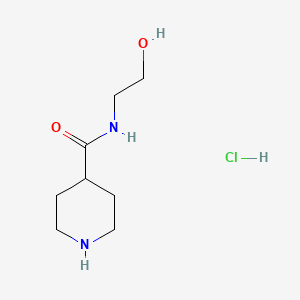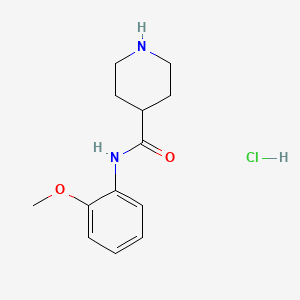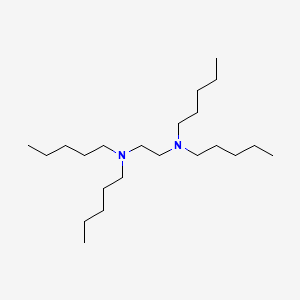
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is a chemical compound that features a benzodioxole moiety attached to a cyclobutanemethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Cyclobutanemethanamine Synthesis: The cyclobutanemethanamine structure can be prepared via a series of reactions starting from cyclobutanone, which undergoes reductive amination to form the desired amine.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclobutanemethanamine through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanemethanamine structure may facilitate binding to biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the aliphatic chain structure.
1-(1,3-Benzodioxol-5-yl)-3-aminopropane: Similar aromatic structure with a different amine linkage.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other benzodioxole derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1026796-48-4 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15NO2/c13-12(4-1-5-12)7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,7-8,13H2 |
InChI-Schlüssel |
AQNQWUFQWYLQJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CC(C1)(CC2=CC3=C(C=C2)OCO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride](/img/structure/B3045094.png)







![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)




